TRPV1 Antagonist Potency: Target Compound vs. Reference Antagonists
In a BindingDB entry potentially associated with the target compound, antagonist activity at human recombinant TRPV1 expressed in human 1321N1 cells was measured as inhibition of pH 5.5-induced calcium influx. An IC50 value of 14,000 nM (14 µM) was recorded [1]. For comparison, the reference TRPV1 antagonist SB-705498 exhibits a pKi of 7.6 (Ki ≈ 25 nM) in human TRPV1 [2], and high-affinity antagonists such as those in patent US9120756 achieve Ki values as low as 0.35 nM [3]. The target compound is approximately 560-fold less potent than SB-705498 and 40,000-fold less potent than the most active patent exemplars, indicating it falls at the lower end of the TRPV1 antagonist activity spectrum within this class.
| Evidence Dimension | TRPV1 antagonism (IC50) |
|---|---|
| Target Compound Data | 14,000 nM (IC50, pH 5.5-induced calcium influx, human 1321N1 cells) |
| Comparator Or Baseline | SB-705498 (Ki ≈ 25 nM); patent exemplar (Ki 0.35 nM) |
| Quantified Difference | ~560-fold less potent than SB-705498; ~40,000-fold less potent than lead patent exemplar |
| Conditions | Human recombinant TRPV1 expressed in 1321N1 cells; pH 5.5-induced calcium influx assay via FLIPR |
Why This Matters
The unambiguous assignment of a micromolar IC50, rather than low nanomolar potency, allows researchers to select this compound as a low-affinity control or tool for probing TRPV1 pharmacology in assays where high-affinity ligands would saturate the response.
- [1] BindingDB. (2010). PrimarySearch_ki: Entry 50026982. Antagonist activity at human recombinant TRPV1. IC50 = 1.40E+4 nM. View Source
- [2] LabClinics. SB-705498: Orally bioavailable competitive antagonist of capsaicin-mediated activation of TRPV1 receptors (pKis = 7.6, 7.5, 7.3 for human, rat, guinea pig). View Source
- [3] BindingDB BDBM176549. US9120756, 7. Agonistic or antagonistic effect on rat VR1/TRPV1; Ki = 0.350 nM. View Source
